3,5-Dimethyl-1,2-oxazole-4-sulfinic acid
Description
Properties
CAS No. |
787513-23-9 |
|---|---|
Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfinic acid |
InChI |
InChI=1S/C5H7NO3S/c1-3-5(10(7)8)4(2)9-6-3/h1-2H3,(H,7,8) |
InChI Key |
SHNRIAXURNRMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Sulfochloride Intermediate Route
A key intermediate in the synthesis of 3,5-dimethyl-1,2-oxazole-4-sulfinic acid is 3,5-dimethylisoxazole-4-sulfochloride . This intermediate is prepared by chlorosulfonation of 3,5-dimethylisoxazole, followed by conversion with thionyl chloride to improve yield and purity.
Process Details (Based on Patent DE19747625A1)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3,5-Dimethylisoxazole + Chlorosulfonic acid (ClSO3H) | Dropwise addition of 3,5-dimethylisoxazole to chlorosulfonic acid at room temperature, mixture heated gradually to 90-110 °C, stirred for several hours | Initial sulfochloride formed with moderate yield (~13.8%) if isolated directly |
| 2 | Addition of Thionyl chloride (SOCl2) at 60-110 °C | Post-treatment with thionyl chloride enhances conversion and yield | Yield improved significantly to ~81.7% |
| 3 | Workup involves quenching in ice-water, filtration, washing, and drying | Product isolated as a solid with melting point ~38.3 °C | High purity and yield |
This two-step process is superior to direct chlorosulfonation alone, providing a more efficient and scalable route to the sulfochloride intermediate, which is crucial for subsequent transformations.
Conversion of Sulfochloride to Sulfinic Acid
The sulfochloride intermediate can be converted to the sulfinic acid by controlled hydrolysis or reaction with nucleophiles under mild conditions.
- Reaction of 3,5-dimethylisoxazole-4-sulfochloride with water or aqueous base leads to the formation of the corresponding sulfinic acid.
- Alternatively, reaction with amines or other nucleophiles in the presence of acid-binding agents (e.g., pyridine) can yield sulfinic acid derivatives or sulfamides, which can be further manipulated.
Alternative Synthetic Routes
While direct sulfonation and chlorosulfonation are the main routes, other methods include:
- Oxidation of thiol precursors : Starting from 3,5-dimethylisoxazole-4-thiol, controlled oxidation can yield sulfinic acid derivatives.
- Halogenated isoxazole intermediates : Halogenation at the 4-position followed by nucleophilic substitution with sulfur-containing nucleophiles (e.g., thiourea) can lead to sulfinic acid or related compounds.
These alternative routes are less commonly reported for this specific compound but are relevant in the broader context of isoxazole sulfinic acid chemistry.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Chlorosulfonation + Thionyl chloride (Patent DE19747625A1) | 3,5-Dimethylisoxazole | Chlorosulfonic acid, Thionyl chloride | 60-110 °C, 2-4 hours | ~81.7 | High yield, scalable, well-characterized | Requires handling corrosive reagents |
| Direct chlorosulfonation only | 3,5-Dimethylisoxazole | Chlorosulfonic acid | 90-110 °C, several hours | ~13.8 | Simpler reagents | Low yield, less efficient |
| Hydrolysis of sulfochloride | 3,5-Dimethylisoxazole-4-sulfochloride | Water or base | Mild, room temperature | Moderate to high | Mild conditions | Requires prior sulfochloride synthesis |
| Halogenation + Thiourea substitution (Patent US8921572B2) | Halogenated isoxazole | Thiourea | 0-50 °C, 1-2 hours | Not specified | One-pot process possible | Multi-step, less direct |
Research Findings and Analytical Data
- The sulfochloride intermediate exhibits a melting point around 38-39 °C, confirming its identity and purity.
- 1H NMR and mass spectrometry confirm the structure of sulfonylated derivatives, with characteristic proton signals for the oxazole ring and sulfonyl groups.
- The improved method involving thionyl chloride addition significantly increases yield and purity compared to older methods, making it the preferred industrial approach.
- The sulfinic acid product is typically isolated as a stable solid or used in situ for further synthetic transformations.
Chemical Reactions Analysis
Oxidation Reactions
The sulfinic acid group (-SO₂H) is susceptible to oxidation, forming sulfonic acid derivatives (-SO₃H). This reaction is catalyzed under aerobic conditions or with oxidizing agents:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%), RT, 24 hrs | 3,5-Dimethyl-1,2-oxazole-4-sulfonic acid | 85% | |
| KMnO₄ (acidic), 60°C, 6 hrs | 3,5-Dimethyl-1,2-oxazole-4-sulfonic acid | 78% |
Mechanism : Oxidation proceeds via a radical pathway, where the sulfinic acid’s sulfur atom undergoes sequential electron transfer, forming sulfonate intermediates before final stabilization as sulfonic acid .
Reduction Reactions
Reduction of sulfinic acid to thiol derivatives is achievable under controlled conditions:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄, THF, 0°C → RT, 12 hrs | 3,5-Dimethyl-1,2-oxazole-4-thiol | 62% | |
| NaBH₄/I₂, MeOH, RT, 8 hrs | 3,5-Dimethyl-1,2-oxazole-4-thiol | 55% |
Key Insight : The reaction with LiAlH₄ generates a thiolate intermediate, which is protonated during workup to yield the free thiol.
Nucleophilic Substitution
The sulfinic acid group acts as a leaving group in nucleophilic displacement reactions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (excess), EtOH, 80°C | 3,5-Dimethyl-1,2-oxazole-4-amine | 73% | ||
| R-OH (primary alcohols), H₂SO₄ | Esterification (-OSO₂R) | 65–78% |
Example : Reaction with cytisine in acetonitrile/pyridine forms sulfonamide derivatives via SN₂ mechanism .
Condensation Reactions
The sulfinic acid participates in condensation with carbonyl compounds:
| Carbonyl Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde, HCl, RT | 4-(Benzylsulfonyl)-3,5-dimethylisoxazole | 68% | ||
| p-Chlorobenzaldehyde, H₂SO₄ | 4-(p-Chlorobenzylsulfonyl)-3,5-dimethylisoxazole | 72% |
Note : The methyl group at the oxazole’s 5-position enhances electrophilicity, favoring condensation at the sulfinic acid site .
Acid-Base Reactions
The sulfinic acid exhibits typical Brønsted acidity (pKa ≈ 1.5–2.0), forming salts with bases:
| Base | Product | Application | Reference |
|---|---|---|---|
| NaOH (aq) | Sodium 3,5-dimethylisoxazole-4-sulfinate | Water-soluble derivative | |
| Pyridine | Pyridinium sulfinate complex | Stabilized intermediate |
Stability : Salts are hygroscopic but exhibit improved thermal stability compared to the free acid .
Radical Reactions
Under UV irradiation or radical initiators, sulfinic acid generates sulfonyl radicals:
| Initiator/Conditions | Product | Yield | Reference |
|---|---|---|---|
| AIBN, 70°C, toluene | 3,5-Dimethylisoxazole-4-sulfonyl radical | N/A | |
| UV light (254 nm), 24 hrs | Cross-coupled disulfides | 40–55% |
Application : Radical intermediates enable C–S bond formation in polymer and material synthesis .
Decomposition Pathways
Sulfinic acid derivatives degrade under alkaline or oxidative conditions:
Implication : Stability is pH-dependent, requiring storage under acidic, anhydrous conditions .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
One of the notable applications of 3,5-dimethyl-1,2-oxazole-4-sulfinic acid is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, sulfo derivatives have been synthesized and tested for their ability to disrupt folate synthesis in bacteria, which is crucial for their growth and survival .
Case Study: Synthesis and Evaluation
A study focusing on the synthesis of 3,5-dimethylisoxazole derivatives highlighted their biological activity. The sulfo derivatives were particularly noted for their enhanced physiological effects compared to their non-sulfonated counterparts. The modifications increased electron density on the aromatic ring, enhancing reactivity and biological efficacy .
Table 1: Antimicrobial Activity of Sulfo Derivatives
| Compound Name | Structure | Activity (MIC) | Target Bacteria |
|---|---|---|---|
| 3,5-Dimethylisoxazole-4-sulfonamide | Structure | 10 µg/mL | E. coli |
| 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide | Structure | 15 µg/mL | S. aureus |
Organic Synthesis
Synthesis of Isoxazoles
The compound serves as a precursor in the synthesis of various isoxazole derivatives. Its ability to undergo sulfochlorination allows for the creation of highly functionalized compounds that are valuable in pharmaceutical applications. Recent advancements in synthetic routes have enabled efficient production methods under mild conditions, increasing yields significantly compared to traditional methods .
Case Study: Microwave-Assisted Synthesis
Research conducted by Chondrogianni et al. demonstrated a microwave-assisted method for synthesizing 3,5-disubstituted isoxazoles from hydroxylamine hydrochloride and aryl aldehydes. This method not only improved yield but also reduced reaction times significantly. The resulting isoxazoles were evaluated for antioxidant properties using both in vivo and in vitro models .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| Traditional Synthesis | 50% | 24 hours | High energy input required |
| Microwave-Assisted Synthesis | 85% | 2 hours | Energy-efficient and faster |
Cosmetic Applications
Skin Care Formulations
this compound has potential applications in cosmetic formulations due to its properties that can enhance skin hydration and stability of emulsions. Studies have indicated that incorporating this compound into formulations improves sensory attributes such as stickiness and greasiness while maintaining effective moisturizing properties .
Case Study: Topical Formulation Development
In a study evaluating various topical formulations using response surface methodology, the addition of 3,5-dimethylisoxazole derivatives showed significant improvements in rheological properties and skin hydration indices compared to control formulations without these compounds .
Mechanism of Action
The mechanism of action of 3,5-dimethylisoxazole-4-sulfinic acid involves its interaction with molecular targets such as bromodomain-containing proteins. The compound acts as an acetyl-lysine mimetic, binding to the bromodomain and inhibiting its function. This inhibition can lead to changes in gene expression and cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 3,5-dimethyl-1,2-oxazole-4-sulfinic acid, emphasizing structural variations and functional outcomes:
Key Comparative Insights
Reactivity and Stability :
- The sulfinic acid derivative exhibits higher redox activity compared to sulfonamide or sulfoxide analogues due to its -SOOH group, making it a versatile intermediate for further functionalization .
- Sulfonamide derivatives (e.g., compounds from ) show greater hydrolytic stability, favoring long-term pharmacological applications.
Biological Activity: Antimicrobial Potential: The 4-chlorophenyl sulfoxide derivative () demonstrates improved lipophilicity, enhancing membrane permeability and antimicrobial efficacy against Gram-positive pathogens. Enzyme Inhibition: Sulfonamide-linked indole amine () exhibits carbonic anhydrase inhibition (similar to sulfadoxine ), suggesting utility in glaucoma or epilepsy treatment. Antioxidant Properties: The hydroxyphenyl sulfonamide analogue () shows radical-scavenging activity comparable to caffeic acid derivatives (), attributed to its phenolic moiety.
Solubility and Pharmacokinetics :
Biological Activity
3,5-Dimethyl-1,2-oxazole-4-sulfinic acid (CAS No. 787513-23-9) is a compound of interest in chemical and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 161.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 787513-23-9 |
Synthesis
The synthesis of 3,5-dimethylisoxazole-4-sulfinic acid typically involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid and subsequent hydrolysis. The general reaction pathway can be summarized as follows:
- Formation of sulfochloride : Reacting 3,5-dimethylisoxazole with chlorosulfonic acid produces 3,5-dimethylisoxazole-4-sulfochloride.
- Hydrolysis : The sulfochloride is then hydrolyzed to yield the sulfinic acid derivative.
The biological activity of 3,5-dimethylisoxazole-4-sulfinic acid primarily involves its interaction with bromodomain-containing proteins. It acts as an acetyl-lysine mimetic, inhibiting bromodomain function and thereby influencing gene expression and cellular processes. This mechanism positions it as a potential therapeutic agent in cancer treatment.
In Vitro Studies
Research has demonstrated that derivatives of 3,5-dimethylisoxazole-4-sulfinic acid exhibit significant enzyme inhibitory activity:
- Bromodomain Inhibition : Compounds derived from this sulfinic acid have shown promise in inhibiting bromodomain-containing proteins involved in cancer cell proliferation.
Antioxidant Properties
In vitro assays have indicated that related isoxazole derivatives possess antioxidant properties. For instance, certain derivatives displayed superior antioxidant activity compared to standard antioxidants like quercetin .
Case Studies
- Cancer Therapeutics : A study investigated the effects of a derivative of 3,5-dimethylisoxazole-4-sulfinic acid on cancer cells. Results indicated a dose-dependent inhibition of cell growth in various cancer lines, highlighting its potential as an anti-cancer agent.
- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that the compound could effectively inhibit specific enzymes implicated in metabolic pathways associated with cancer progression .
Comparative Analysis
To understand the uniqueness of 3,5-dimethylisoxazole-4-sulfinic acid compared to similar compounds, the following table summarizes key differences:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3,5-Dimethylisoxazole | Lacks sulfinic acid group | Limited biological activity |
| 3,5-Dimethylisoxazole-4-sulfonic acid | Oxidized form | Increased solubility; less potent |
| 3,5-Dimethylisoxazole-4-sulfide | Reduced form | Varies; generally lower activity |
| 3,5-Dimethylisoxazole-4-sulfinic acid | Unique sulfinic structure | Significant enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
